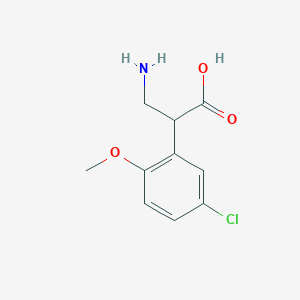
3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of propanoic acid, featuring an amino group, a chloro-substituted methoxyphenyl group, and a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-methoxyaniline.
Alkylation: The aniline derivative undergoes alkylation with a suitable alkylating agent to introduce the propanoic acid moiety.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxyphenyl)propanoic acid: Similar structure but lacks the amino and chloro groups.
3-Amino-3-(2-methoxyphenyl)propanoic acid: Similar structure but with different substitution patterns.
Uniqueness
3-Amino-2-(5-chloro-2-methoxyphenyl)propanoic acid is unique due to the presence of both the amino and chloro groups, which confer distinct chemical and biological properties. These functional groups enable specific interactions with molecular targets, making the compound valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
3-amino-2-(5-chloro-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-3-2-6(11)4-7(9)8(5-12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) |
Clave InChI |
QWUMOHOWSCRXOZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C(CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


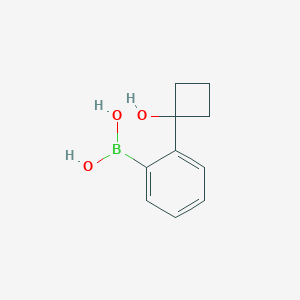
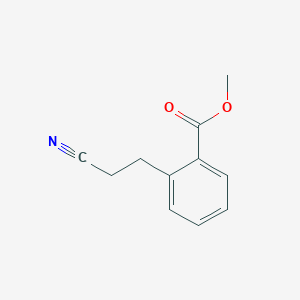
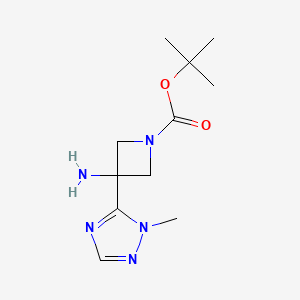
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)
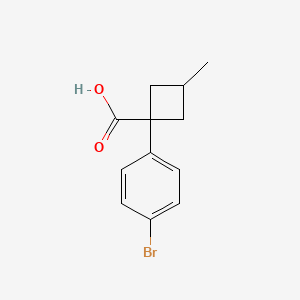
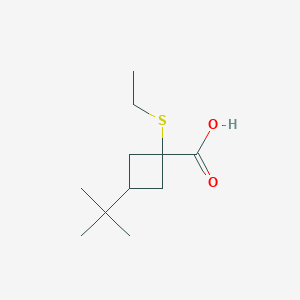
![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)
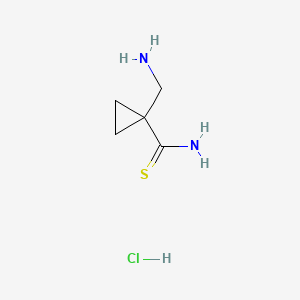
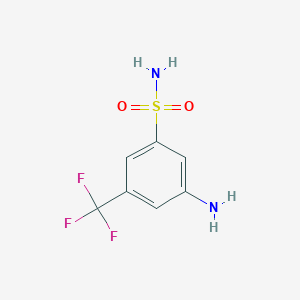

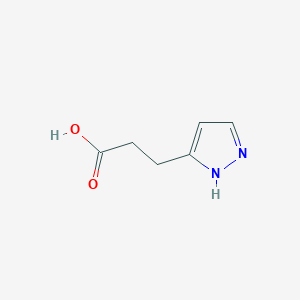
![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/structure/B13542884.png)
![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)
